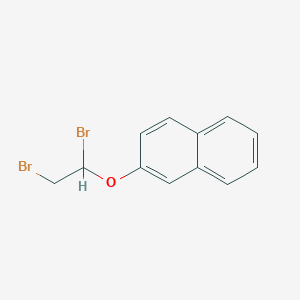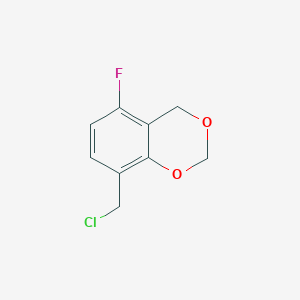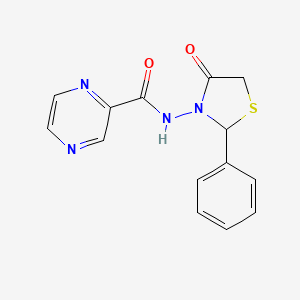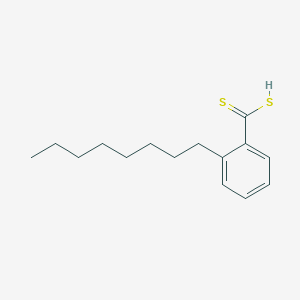
2-(1,2-Dibromoethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dibromoethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a dibromoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the photobromination of naphthalene using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation conditions . The resulting dibromonaphthalene can then be reacted with ethylene glycol to introduce the ethoxy group, forming 2-(1,2-Dibromoethoxy)naphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Dibromoethoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(1,2-Dibromoethoxy)naphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dibromoethoxy)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in the catabolism of aromatic compounds, such as naphthalene 1,2-dioxygenase . This interaction can lead to the formation of reactive intermediates and subsequent biochemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
1,2-Dihydroxynaphthalene: A compound with two hydroxyl groups at the 1 and 2 positions of the naphthalene ring.
Naphthalene-1,2-dione: A diketone derivative of naphthalene.
Uniqueness
2-(1,2-Dibromoethoxy)naphthalene is unique due to the presence of both bromine and ethoxy substituents, which confer distinct chemical reactivity and potential applications compared to other naphthalene derivatives. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.
Propiedades
Número CAS |
922149-26-6 |
|---|---|
Fórmula molecular |
C12H10Br2O |
Peso molecular |
330.01 g/mol |
Nombre IUPAC |
2-(1,2-dibromoethoxy)naphthalene |
InChI |
InChI=1S/C12H10Br2O/c13-8-12(14)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
Clave InChI |
JGPVZBKOOUFRBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)




![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)




